molecular formula C18H21ClN2OS B4721335 1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine

1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine

Cat. No. B4721335
M. Wt: 348.9 g/mol
InChI Key: MVASMBZGTYPAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It may also modulate the activity of other neurotransmitter systems such as glutamate and GABA.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antipsychotic and antidepressant activities. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is its potent and selective pharmacological activity. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of this compound is its potential for off-target effects, which may limit its clinical utility.

Future Directions

There are a number of future directions for research on 1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine. One area of interest is the development of more selective and potent analogs of this compound, which may have improved pharmacological properties. Another area of interest is the investigation of the mechanisms underlying its antipsychotic, anxiolytic, and antidepressant activities, which may lead to the development of novel treatments for psychiatric disorders. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as it may have synergistic effects that could enhance its therapeutic potential.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine has been studied extensively for its potential use in the field of medicinal chemistry. It has been found to exhibit potent antipsychotic, anxiolytic, and antidepressant activities in animal models. It has also been shown to have potential use as a treatment for disorders such as schizophrenia, bipolar disorder, and anxiety disorders.

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(5-ethylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c1-3-15-6-7-17(23-15)18(22)21-10-8-20(9-11-21)16-12-14(19)5-4-13(16)2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVASMBZGTYPAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Reactant of Route 5
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Reactant of Route 6
1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.